LWG-301 Biochemical Potency vs. First-Generation GLS1 Inhibitor BPTES
LWG-301 demonstrates a >470-fold improvement in biochemical potency against GLS1 compared to the first-generation allosteric inhibitor BPTES .
| Evidence Dimension | Inhibition of GLS1 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 7 nM |
| Comparator Or Baseline | BPTES: IC50 = 3.3 µM |
| Quantified Difference | 471-fold more potent |
| Conditions | Biochemical assay using GLS1 enzyme and glutamine substrate |
Why This Matters
The nanomolar potency of LWG-301 allows for lower effective concentrations in cellular and in vivo experiments, reducing the risk of off-target effects associated with high micromolar dosing.
